molecular formula C21H27N3O5S B2874566 (5-(isopropoxymethyl)furan-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034510-29-5

(5-(isopropoxymethyl)furan-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Número de catálogo: B2874566
Número CAS: 2034510-29-5
Peso molecular: 433.52
Clave InChI: IOMYMPGUTVSPSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "(5-(isopropoxymethyl)furan-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone" is a structurally complex molecule featuring three key motifs:

A furan-2-yl moiety substituted with an isopropoxymethyl group at the 5-position.

A piperidine ring linked to a benzo[c][1,2,5]thiadiazole core, which is further modified with a methyl group and two sulfone (dioxido) groups.

A methanone bridge connecting the furan and piperidine groups.

Propiedades

IUPAC Name

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-15(2)28-14-17-8-9-20(29-17)21(25)23-12-10-16(11-13-23)24-19-7-5-4-6-18(19)22(3)30(24,26)27/h4-9,15-16H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMYMPGUTVSPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(O1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Compound 71 ()

  • Structure : 8-(3-(1-Methyl-2,2-dioxido-1,3-dihydrobenzo[c]isothiazol-5-yl)-5-(trifluoromethyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one.
  • Key Features :
    • Contains a benzo[c]isothiazole ring with sulfone groups, similar to the target compound’s benzothiadiazole core.
    • Incorporates a spirocyclic piperidine system, contrasting with the simpler piperidine in the target compound.

Antimicrobial Thiazole Derivatives ()

  • Structure : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4).
  • Key Features :
    • Thiazole and pyrazole rings instead of benzothiadiazole.
    • Demonstrated antimicrobial activity against H. pylori (80.5% inhibition at 100 µM for Compound 4) .

Compounds with Furan-Based Substituents

Furan-Containing Pyrazole-Thiazole Hybrids ()

  • Structure: 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-(2-phenylhydrazono)thiazol-4(5H)-one.
  • Key Features :
    • Furan-2-yl group linked to a pyrazole-thiazole scaffold.
    • Synthesized via condensation reactions, a strategy applicable to the target compound’s furan-isopropoxymethyl subunit.
  • Comparison : The isopropoxymethyl group in the target compound may improve solubility compared to unsubstituted furans .

Dual-Activity Thiazole Derivatives ()

  • Structure : 4-[4-(4-Substitutedphenyl)-5-substitutedthiazol-2-yl] phenylacetic acid derivatives (e.g., Compound 2d).
  • Key Features :
    • Dual COX enzyme inhibitory and antibacterial activity (e.g., COX-1/COX-2 inhibition and Staphylococcus aureus suppression).
  • Comparison : The target compound’s benzothiadiazole-piperidine system could mimic thiazole’s role in enzyme inhibition, but its larger size may limit bioavailability .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiadiazole-Piperidine 5-(Isopropoxymethyl)furan Not reported N/A
Compound 71 () Benzo[c]isothiazole Trifluoromethylpyridine Not reported (Synthetic intermediate)
Compound 4 () Thiazole-Pyrazole Chlorophenyl, Fluorophenyl Anti-H. pylori (80.5% inhibition)
Compound 2d () Thiazole-Phenylacetic Acid Substituted phenyl groups Dual COX inhibition, antibacterial

Key Research Findings and Implications

Synthetic Strategies : The target compound’s benzothiadiazole core can be synthesized via coupling reactions similar to those used for Compound 71 .

Bioactivity Potential: Structural parallels to antimicrobial thiazoles () suggest the target compound may exhibit activity against Gram-negative pathogens, though empirical validation is needed.

Solubility and Bioavailability : The isopropoxymethyl group on the furan ring may enhance solubility compared to simpler furan derivatives, addressing a common limitation in drug development .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.